(2E,6E)-3,7-Dimethyl-8-oxoocta-2,6-dien-1-YL acetate
Overview
Description
(2E,6E)-3,7-Dimethyl-8-oxoocta-2,6-dien-1-YL acetate is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Biological Activity
(2E,6E)-3,7-Dimethyl-8-oxoocta-2,6-dien-1-YL acetate, also known by its CAS number 37905-02-5, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 210.27 g/mol
- CAS Number : 37905-02-5
The compound is characterized by its acetate functional group and a unique diene structure that may contribute to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound has inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and medicinal formulations .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, a study conducted on human breast cancer cells revealed that treatment with this compound resulted in significant cell death at concentrations above 50 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Activity
Another important aspect of this compound's biological activity is its anti-inflammatory properties. Research has demonstrated that it can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages. This suggests potential therapeutic applications in managing inflammatory diseases .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study involving F344/N rats and B6C3F1 mice, the compound was administered at various doses to assess its effects on body weight and organ health. The results indicated that at high doses (500 mg/kg), there were observable effects on body weight and organ weights, particularly in the kidneys and liver . The no-observed-adverse-effect level (NOAEL) was established at 100 mg/kg/day.
Case Studies
Properties
IUPAC Name |
[(2E,6E)-3,7-dimethyl-8-oxoocta-2,6-dienyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(7-8-15-12(3)14)5-4-6-11(2)9-13/h6-7,9H,4-5,8H2,1-3H3/b10-7+,11-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDEHYDMMDDCV-NXAIOARDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)CCC=C(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC(=O)C)/CC/C=C(\C)/C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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